(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Overview
Description
(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of an amino group, a methyl group, and a carboxylic acid group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride can be achieved through several methods. One common approach involves the asymmetric synthesis from L-threonine . This method ensures high enantiomeric purity, which is crucial for its applications in pharmaceuticals.
Industrial Production Methods
In industrial settings, the production of this compound often involves the kinetic resolution of racemic mixtures using specific enzymes such as D-amino acid oxidase and ω-transaminase . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a precursor for the synthesis of various pharmaceuticals, including drugs that target neurological disorders.
Mechanism of Action
The mechanism of action of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on cell surfaces, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminobutyric acid: Similar in structure but lacks the methyl group, which affects its reactivity and applications.
(S)-2-Aminobutanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and uses.
Uniqueness
(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other complex organic compounds.
Properties
IUPAC Name |
(2S)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSGJSAOJMRTGB-NUBCRITNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719292 | |
Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925704-47-8 | |
Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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